

Application Notes & Protocols for the Analysis of 5-methoxyquinazolin-4(3H)-one

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Compound of Interest

Compound Name: 5-methoxyquinazolin-4(3H)-one

Cat. No.: B153464

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This document provides detailed application notes and experimental protocols for the analytical characterization and quantification of **5-methoxyquinazolin-4(3H)-one**. The methodologies described are based on common analytical techniques employed for quinazolinone derivatives and are intended for use by researchers, scientists, and professionals in drug development.

High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

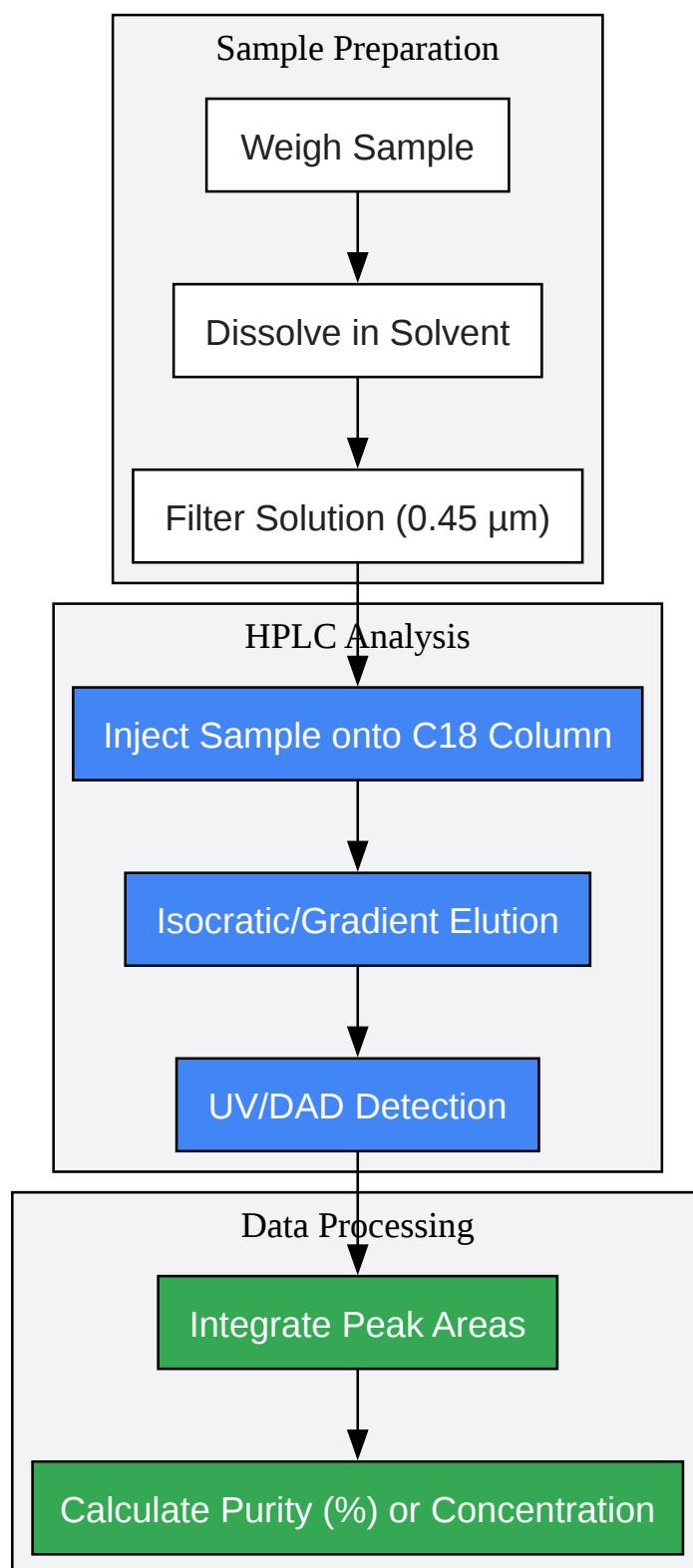
High-Performance Liquid Chromatography (HPLC) is a fundamental technique for assessing the purity and quantifying **5-methoxyquinazolin-4(3H)-one** in bulk materials or formulated products. A reversed-phase method is typically employed for separating the analyte from related impurities.

Experimental Protocol: Reversed-Phase HPLC

- Sample Preparation:
 - Accurately weigh 5-10 mg of the **5-methoxyquinazolin-4(3H)-one** sample.
 - Dissolve the sample in a suitable solvent, such as a mixture of acetonitrile and water or 95% ethyl alcohol, to a final concentration of approximately 0.1 mg/mL.^[1]
 - Use volumetric glassware for accurate dilutions.^[1]

- Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection.
- Instrumentation and Conditions:
 - HPLC System: A system equipped with a UV-Vis or Diode Array Detector (DAD), such as a Dionex UltiMate 3000 or equivalent.[[1](#)]
 - Column: A C18 reversed-phase column (e.g., Newcrom R1) is suitable for this class of compounds.[[2](#)]
 - Mobile Phase: An isocratic or gradient mixture of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid or formic acid for MS compatibility). A typical starting condition could be a ratio of 80:20 (Acetonitrile:Aqueous Buffer).[[1](#)][[2](#)]
 - Flow Rate: 1.0 mL/min.
 - Column Temperature: 25-30 °C.
 - Detection Wavelength: Monitor at a wavelength where the compound exhibits maximum absorbance, determined by a UV scan. For related quinazolinones, 231 nm has been used.[[1](#)]
 - Injection Volume: 10-20 µL.
- Data Analysis:
 - The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
 - For quantification, a calibration curve is constructed by injecting known concentrations of a certified reference standard.

Workflow for HPLC Analysis



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Caption: Workflow for HPLC analysis of **5-methoxyquinazolin-4(3H)-one**.

Liquid Chromatography-Mass Spectrometry (LC-MS) for Identification and Confirmation

LC-MS combines the separation power of HPLC with the mass analysis capabilities of mass spectrometry, making it an ideal tool for confirming the molecular weight and obtaining structural information about **5-methoxyquinazolin-4(3H)-one** and its potential metabolites or degradation products.

Experimental Protocol: LC-MS Analysis

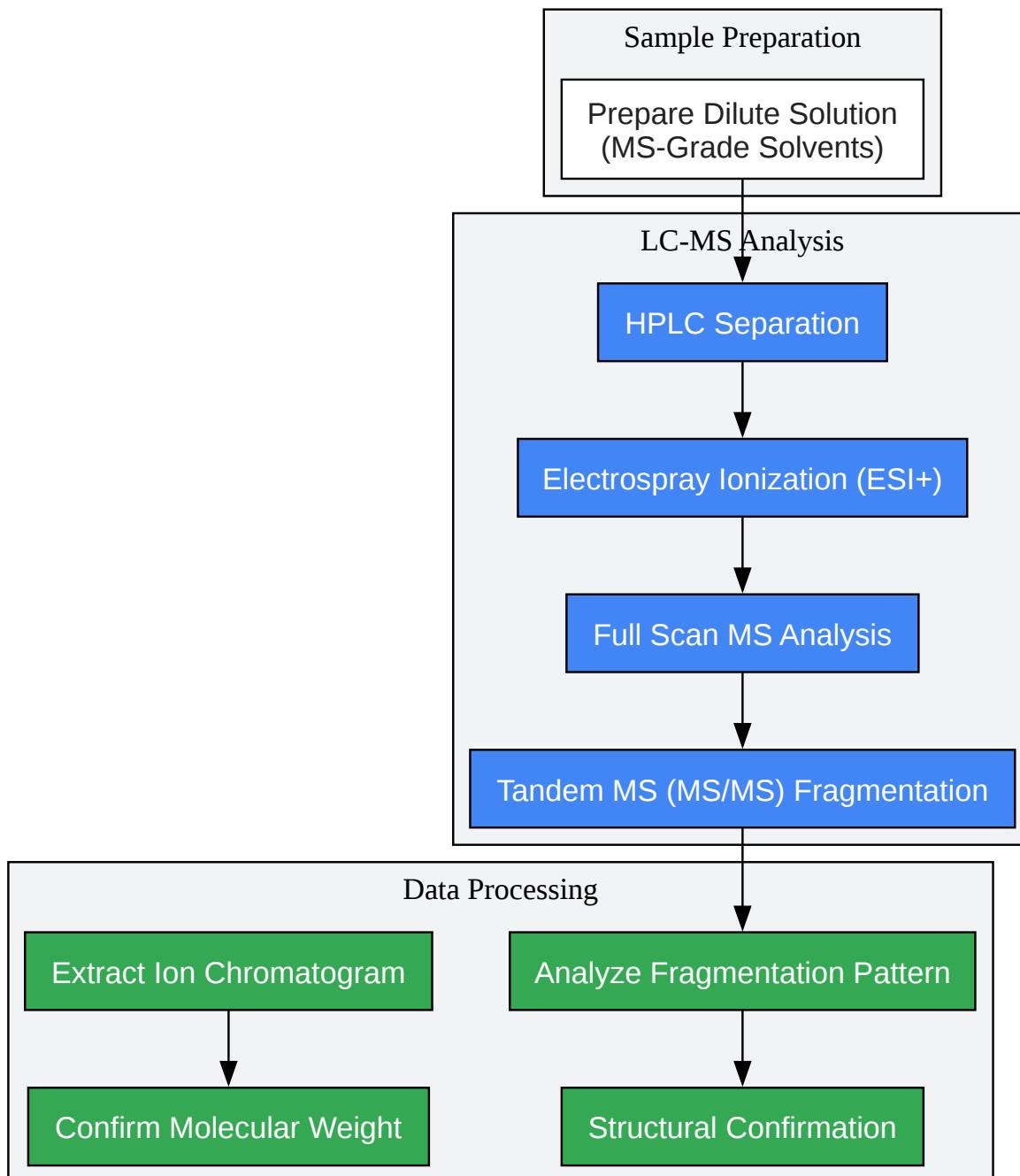
- Sample Preparation:
 - Prepare samples as described in the HPLC protocol, typically at a lower concentration (e.g., 1-10 µg/mL).
 - Use MS-grade solvents (e.g., acetonitrile, methanol, formic acid) to minimize background interference.
- Instrumentation and Conditions:
 - LC System: An HPLC or UPLC system coupled to a mass spectrometer.
 - Mass Spectrometer: A Triple Quadrupole (QQQ) or high-resolution mass spectrometer like a Quadrupole-Orbitrap (e.g., Thermo Scientific Q Exactive Plus) or Time-of-Flight (TOF) instrument.[3][4]
 - Ionization Source: Electrospray Ionization (ESI) in positive ion mode is common for quinazolinone derivatives.[5]
 - LC Conditions: Similar to the HPLC method, but using MS-compatible mobile phases (e.g., replacing non-volatile acids like phosphoric acid with 0.1% formic acid).
 - MS Parameters:
 - Scan Mode: Full scan mode to detect the protonated molecule $[M+H]^+$.

- Collision Energy (for MS/MS): Optimize to induce fragmentation and generate a characteristic fragmentation pattern.
- Expected $[M+H]^+$ for $C_9H_8N_2O_2$: m/z 177.06.
- Data Analysis:
 - Confirm the presence of the target compound by extracting the ion chromatogram for its expected m/z value.
 - Analyze the fragmentation pattern in MS/MS spectra to elucidate the structure and confirm the identity.

Quantitative Data Summary for Related Quinazolinones

Analytical Technique	Compound/Fragment	Expected m/z $[M+H]^+$	Observed m/z $[M+H]^+$	Reference
LC-MS (ESI)	$C_{16}H_{18}N_6O_4$ Derivative	359.14	359.08	[5]
HRMS (ESI-TOF)	3-Benzyl-2-(3-hydroxybenzyl)-6-methoxyquinazolin-4(3H)-one	373.1547	373.1549	[4]
LC-MS	2-Phenyl-2,3-dihydroquinazolin-4(1H)-one	225	225	[6]
LC-MS	2-(p-Tolyl)-2,3-dihydroquinazolin-4(1H)-one	239	239	[6]

Workflow for LC-MS Analysis



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Caption: Workflow for LC-MS identification of **5-methoxyquinazolin-4(3H)-one**.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

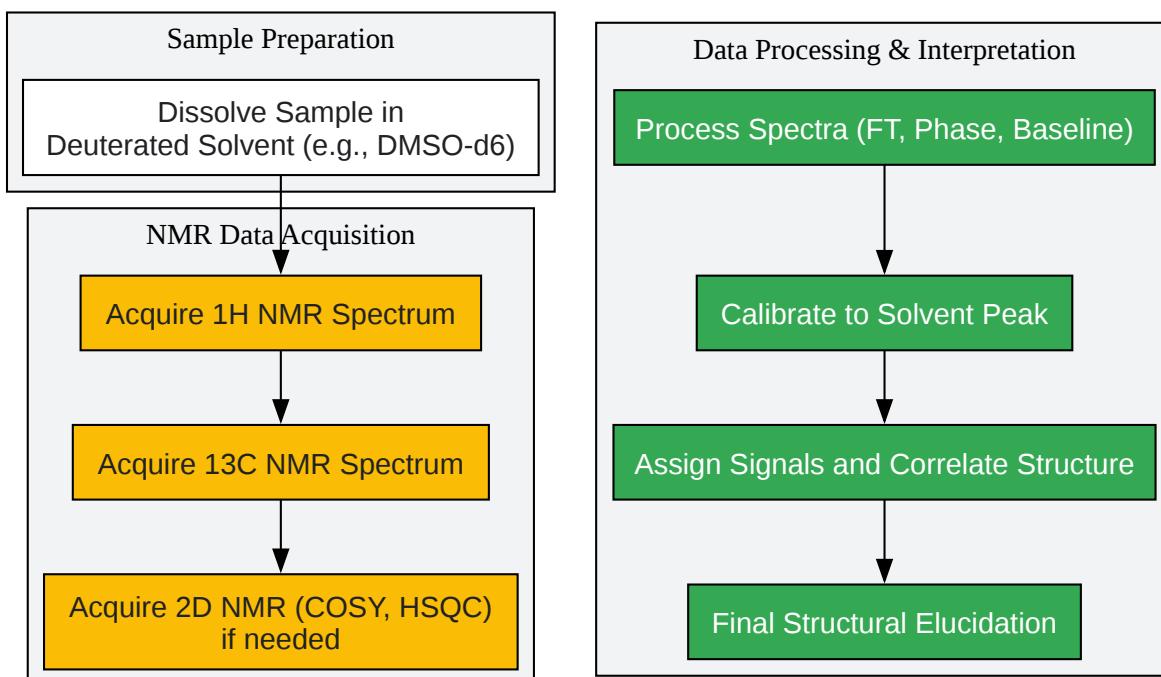
NMR spectroscopy is the most powerful technique for the unambiguous structural elucidation of **5-methoxyquinazolin-4(3H)-one**, providing detailed information about the carbon-hydrogen framework.

Experimental Protocol: ^1H and ^{13}C NMR

- Sample Preparation:
 - Dissolve 5-10 mg of the purified sample in approximately 0.6 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a 5 mm NMR tube.[5][7]
 - The choice of solvent is critical, as solubility can vary; DMSO-d₆ is often used for quinazolinone compounds that are less soluble in CDCl₃.[5]
- Instrumentation and Data Acquisition:
 - Spectrometer: A high-field NMR spectrometer (e.g., 300 MHz, 400 MHz, or higher).[5][8]
 - ^1H NMR: Acquire the proton spectrum with a sufficient number of scans. Key signals to observe for the **5-methoxyquinazolin-4(3H)-one** structure include aromatic protons, the H-2 proton, the N-H proton, and the methoxy singlet.
 - ^{13}C NMR: Acquire the carbon spectrum using proton broadband decoupling. A greater number of scans is required due to the low natural abundance of ^{13}C .[5][8]
 - 2D NMR: If necessary, perform 2D experiments like COSY, HSQC, and HMBC to confirm proton-proton and proton-carbon correlations and finalize assignments.
- Data Processing and Interpretation:
 - Process the raw data (Fourier transform, phasing, and baseline correction).
 - Calibrate the chemical shifts using the residual solvent peak (e.g., DMSO at δ 2.50 ppm for ^1H and δ 39.52 ppm for ^{13}C).[7]

- Integrate the ^1H NMR signals to determine proton ratios.
- Assign all proton and carbon signals to the molecular structure.

Workflow for NMR Analysis



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Caption: Workflow for NMR structural elucidation.

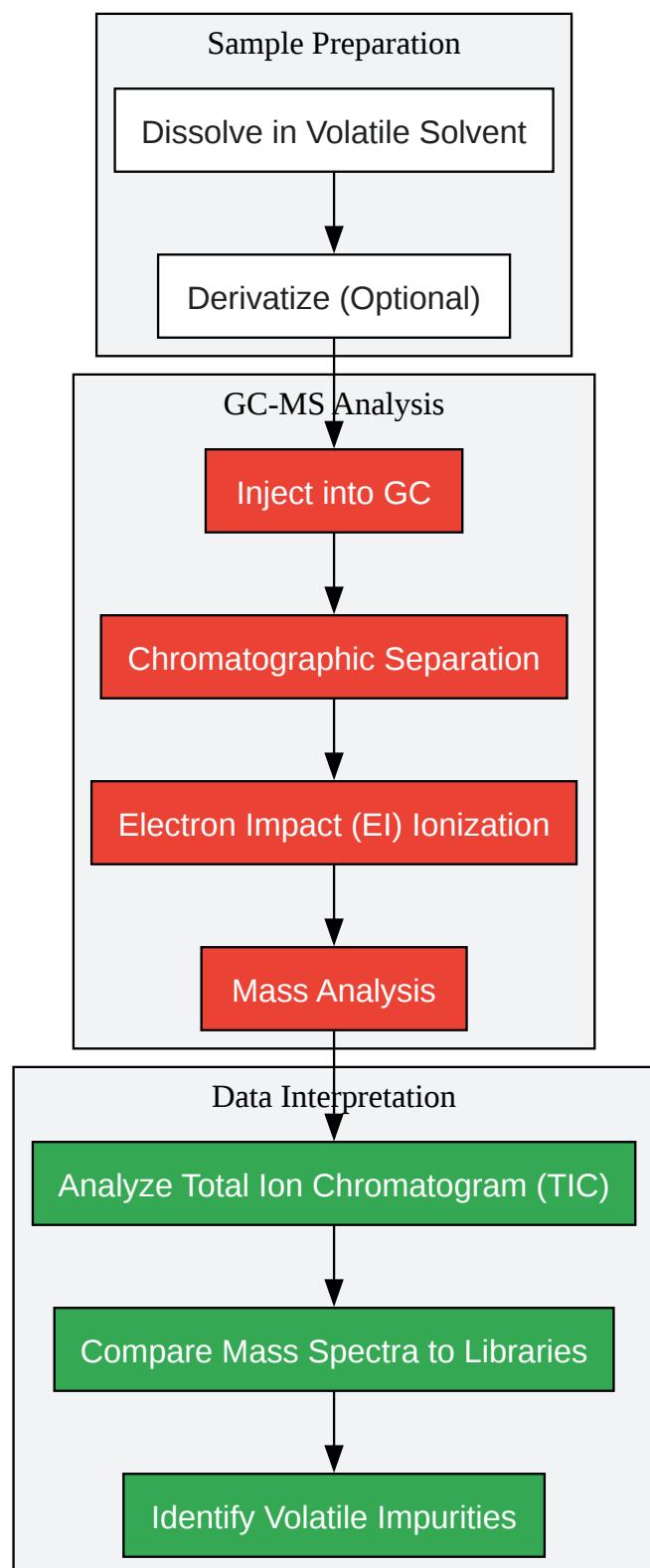
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Impurities

GC-MS is a valuable technique for the analysis of volatile or semi-volatile impurities that may be present from the synthesis of **5-methoxyquinazolin-4(3H)-one**. The compound itself may require derivatization to increase its volatility for GC analysis.

Experimental Protocol: GC-MS Analysis

- Sample Preparation:
 - Dissolve the sample in a volatile organic solvent like dichloromethane or ethyl acetate.
 - Derivatization (if required): To improve volatility and thermal stability, the N-H group can be derivatized (e.g., silylation with BSTFA). This step must be optimized.
- Instrumentation and Conditions:
 - GC-MS System: A gas chromatograph coupled to a mass spectrometer.[\[9\]](#)
 - Column: A non-polar or medium-polarity capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., SH-Rxi-5Sil MS).[\[9\]](#)
 - Carrier Gas: Helium at a constant flow rate.
 - Inlet Temperature: 250-280 °C.
 - Oven Temperature Program: Start at a low temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C.
 - MS Ionization: Electron Impact (EI) at 70 eV.
 - MS Scan Range: m/z 40-500.
- Data Analysis:
 - Identify peaks in the total ion chromatogram (TIC).
 - Compare the mass spectrum of each peak to a spectral library (e.g., NIST) for impurity identification.
 - The mass spectrum of the parent compound will show a molecular ion (M^+) and a characteristic fragmentation pattern that can be used for confirmation.

Workflow for GC-MS Analysis



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Caption: Workflow for GC-MS analysis of volatile impurities.

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